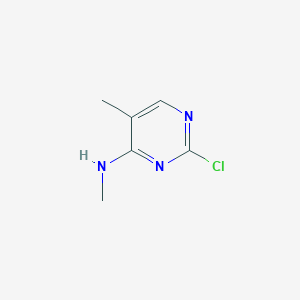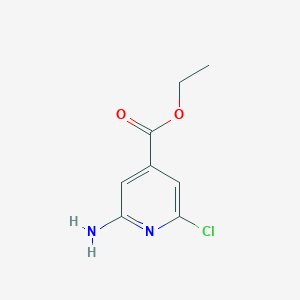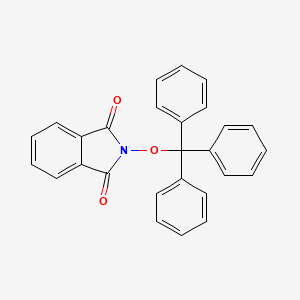
Dimethyl-2-phenylmalonat
Übersicht
Beschreibung
Dimethyl 2-phenylmalonate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid, where two methoxy groups are attached to the central carbon atom, and a phenyl group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-phenylmalonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Dimethyl 2-phenylmalonate is a chemical compound that primarily targets the carbon atoms alpha to carbonyl groups . These carbon atoms play a crucial role in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha .
Mode of Action
The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is part of the malonic ester synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Dimethyl 2-phenylmalonate is the malonic ester synthesis . This pathway involves the alkylation of malonic acid esters at the carbon alpha to both carbonyl groups, and then conversion to a substituted acetic acid . The malonic ester synthesis can also produce dialkylated structures, which can make separation of products difficult and yields lower .
Pharmacokinetics
The compound’s molecular weight is 20821 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Dimethyl 2-phenylmalonate is the production of a substituted acetic acid . This occurs through the process of thermal decarboxylation following the formation of the alkylated compound .
Action Environment
The action of Dimethyl 2-phenylmalonate can be influenced by various environmental factors. For instance, the temperature can affect the rate of thermal decarboxylation . Additionally, the choice of base used in the deprotonation step can influence the outcome of the reaction . The esters chosen are usually the same as the base used, i.e., ethyl esters with sodium ethoxide, to prevent scrambling by transesterification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylmalonate can be synthesized through the esterification of 2-phenylmalonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of dimethyl 2-phenylmalonate often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain high-purity product.
Types of Reactions:
Oxidation: Dimethyl 2-phenylmalonate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylmalonic acid or phenylacetic acid.
Reduction: Formation of phenylpropanediol.
Substitution: Formation of substituted malonates with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Dimethyl malonate: Lacks the phenyl group, making it less reactive in certain substitution reactions.
Diethyl 2-phenylmalonate: Similar structure but with ethyl groups instead of methoxy groups, which can affect its reactivity and solubility.
Methyl 2-phenylacetate: Contains a similar phenyl group but differs in the ester linkage, leading to different reactivity patterns.
Uniqueness: Dimethyl 2-phenylmalonate is unique due to the presence of both methoxy and phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical agents.
Eigenschaften
IUPAC Name |
dimethyl 2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCQTFHGBAVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322103 | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37434-59-6 | |
| Record name | NSC400449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)






